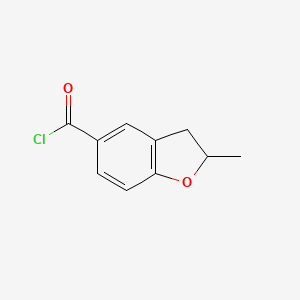

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride" is a derivative of the benzofuran family, which is a class of organic compounds consisting of a fusion of benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach is the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, leading to the formation of benzofuran-quinoline derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For instance, in the case of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methylsulfinyl substituent and the O atom lie on opposite sides of the benzofuran plane . Similarly, the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran shows two independent molecules with dihedral angles between the benzofuran ring system and the 2-methylphenyl ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of methylsulfinyl benzofuran compounds . These reactions can introduce new functional groups, significantly altering the chemical properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The crystal structure of these compounds often exhibits intermolecular interactions, such as aromatic π–π stacking and C—H⋯O hydrogen bonds, which can affect their stability and reactivity . Additionally, the presence of various substituents can lead to different physical properties, such as solubility and melting points.

Applications De Recherche Scientifique

Hydrodehalogenation and Reductive Radical Cyclization

- Application : The compound is utilized in hydrodehalogenation and reductive radical cyclization reactions. For instance, the photostimulated reactions of aryl and alkyl chlorides and bromides yield reduced products, including cyclized products under certain conditions (Vaillard, Postigo, & Rossi, 2004).

Structural Analysis

- Application : It is used in the synthesis of specific chemical structures, such as 1-(1-Benzofuran-2-yl)-2-chloroethanone, with studies detailing its molecular structure and bonding arrangements (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Kinetic Resolution of Esters

- Application : The compound is involved in lipase-mediated kinetic resolution of esters, demonstrating enantioselectivity in certain chemical reactions (Ferorelli et al., 2001).

Synthesis of Complex Organic Compounds

- Application : It plays a role in the synthesis of complex organic molecules, such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, which are significant in medicinal chemistry (Jackson & Marriott, 2002).

Benzofuran Synthesis and Amyloid Aggregation Inhibition

- Application : Its derivatives are synthesized for potential applications in inhibiting β-amyloid aggregation, which is relevant in Alzheimer's disease research (Choi, Seo, Son, & Kang, 2004).

Synthesis of Benzofuran Derivatives

- Application : Utilized in the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, which have shown inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Synthesis of Alkylated Benzofurans

- Application : Involved in the synthesis of 2-[(Alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans, demonstrating the versatility of the compound in organic synthesis (Potapov et al., 2021).

Antitumor Agent Research

- Application : Derivatives of the compound have been evaluated as potential antitumor agents that inhibit tubulin polymerization, indicating its relevance in cancer research (Pieters et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVRRDUUSUDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)